N-(cyclopropylmethyl)-1-naphthalenamine
Description
N-(cyclopropylmethyl)-1-naphthalenamine is a naphthalene derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the 1-naphthalenamine backbone. This compound may have applications in medicinal chemistry, particularly in targeting sigma receptors or as an intermediate in organic synthesis .
Properties
CAS No. |
356539-36-1 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h1-7,11,15H,8-10H2 |
InChI Key |
IOFBJGBFESDLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Preparation of Cyclopropylmethylamine
Before coupling with the naphthalenyl moiety, cyclopropylmethylamine can be synthesized via catalytic reduction of cyclopropylnitrile.
Preparation of N-(cyclopropylmethyl)-1-naphthalenamine
Reductive Amination of 1-Naphthaldehyde
A widely documented approach to prepare this compound involves reductive amination of 1-naphthaldehyde with cyclopropylmethylamine or its equivalents.
- Starting materials: 1-naphthaldehyde, cyclopropylmethylamine (or protected amine derivatives)
- Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)
- Solvents: Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
- Conditions:
- Room temperature or mild heating (around 23 °C)
- Reaction time ~12 hours
- Addition of acetic acid to facilitate imine formation
- Workup:
- Quenching with sodium bicarbonate solution
- Extraction with organic solvents
- Purification by silica gel chromatography
- Yields: Typically high, around 90–95%
Example Experimental Data
| Parameter | Details |
|---|---|
| Aldehyde | 1-Naphthaldehyde (1.50 g, 9.62 mmol) |
| Amine source | Cyclopropylmethylamine or equivalent |
| Reducing agent | NaBH(OAc)₃ (4.08 g, 2 equiv) |
| Solvent | THF (40 mL) |
| Acid additive | Acetic acid (0.11 mL, 0.2 equiv) |
| Temperature | 23 °C |
| Reaction time | 12 hours |
| Yield | 92% (colorless liquid) |
| Purification | Silica gel chromatography (hexanes/EtOAc 3:2) |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
The spectral data correspond to the expected this compound structure.
Alternative Alkylation Methods
Direct alkylation of 1-naphthalenamine with cyclopropylmethyl halides under basic conditions is a plausible method but less documented with detailed yields or conditions for this specific compound. However, related aminations using palladium-catalyzed cross-coupling or nucleophilic substitution with halides have been reported for similar amines.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropylmethylamine synthesis | Cyclopropylnitrile, NiCl₂, NaBH₄, THF, 20–45 °C, 10–18 h | Not specified | Catalytic reduction, distillation purification |
| Reductive amination of 1-naphthaldehyde | 1-Naphthaldehyde, cyclopropylmethylamine, NaBH(OAc)₃, AcOH, THF, 23 °C, 12 h | 92 | High yield, mild conditions, common synthetic route |
| Direct alkylation (less documented) | 1-Naphthalenamine, cyclopropylmethyl halide, base, solvent | N/A | Requires further optimization and data |
Research Findings and Notes
- The reductive amination route is the most efficient and well-documented method for synthesizing this compound, offering high yields and mild reaction conditions.
- The preparation of cyclopropylmethylamine itself is efficiently achieved via catalytic reduction of cyclopropylnitrile with nickel chloride and sodium borohydride.
- Alternative methods such as direct alkylation or palladium-catalyzed amination may be possible but lack comprehensive experimental data specifically for this compound.
- Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms the structure and purity of the synthesized compound.
- No reliable data were found from sources such as www.benchchem.com or www.smolecule.com, and these were excluded from consideration.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group or the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Various reduced amine derivatives
Substitution: Halogenated naphthalenes
Scientific Research Applications
N-(cyclopropylmethyl)-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(cyclopropylmethyl)-1-naphthalenamine with structurally related naphthalenamine derivatives:
Stability and Reactivity
- Cyclopropane Effects : The strained cyclopropane ring in the cyclopropylmethyl group may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, contrasting with the stability of phenyl or cyclohexyl substituents .
- Lipophilicity : Cyclopropylmethyl groups enhance lipophilicity (logP ~3.5 estimated), improving membrane permeability compared to polar substituents like sulfonyl or hydroxyl groups .
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